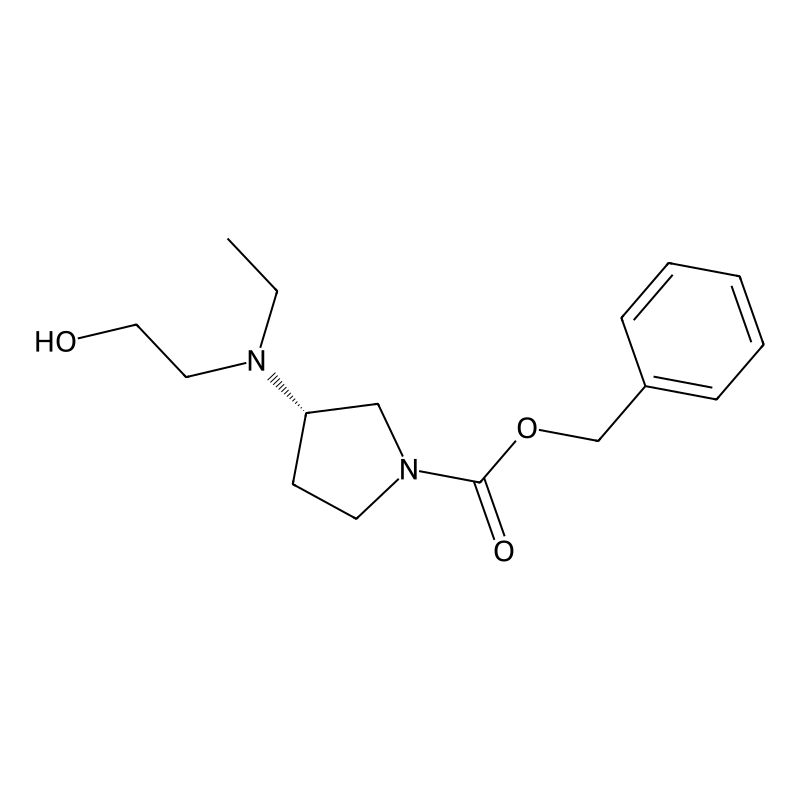

(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. It is classified as a specialty chemical and is recognized by its CAS number 1354019-64-9. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes an ethyl(2-hydroxyethyl)amino substituent. The presence of the benzyl ester group contributes to its structural complexity and potential biological activity .

The chemical reactivity of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate can be attributed to its functional groups. The carboxylate moiety can undergo esterification reactions, while the amino group can participate in nucleophilic substitutions. Additionally, the compound may engage in acylation reactions due to the presence of the carboxyl group, which can react with various electrophiles. These properties make it a versatile intermediate in organic synthesis .

The synthesis of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

- Introduction of the Ethyl(2-hydroxyethyl)amino Group: This step may involve alkylation reactions where an ethyl group is introduced to a hydroxymethyl or similar precursor.

- Esterification: Finally, the carboxylic acid group is converted into an ester by reacting with benzyl alcohol under acidic conditions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it could serve as a lead compound for developing new therapeutic agents targeting neurological conditions.

- Chemical Research: It can be utilized as an intermediate in synthesizing more complex organic molecules.

- Biotechnology: Its unique properties may find use in drug formulation and delivery systems

Interaction studies involving (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate focus on its binding affinity and activity at various biological targets. Similar compounds have been shown to interact with neurotransmitter receptors, suggesting that this compound may also exhibit relevant pharmacological interactions. Further research is necessary to elucidate its specific interactions and mechanisms of action in biological systems

Several compounds share structural similarities with (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate, including:

Compound Name Molecular Formula Unique Features (S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₇H₂₆N₂O₃ Contains an isopropyl group instead of ethyl (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₇H₂₆N₂O₃ Features a cyclopropyl substituent (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate C₁₅H₂₃N₂O₂ Lacks the ethoxy substituent but retains the pyrrolidine structure These compounds highlight the diversity within the pyrrolidine family while emphasizing the unique ethoxy and hydroxy functionalities present in (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate, potentially influencing its biological activity and applications .

XLogP3

1.5Hydrogen Bond Acceptor Count

4Hydrogen Bond Donor Count

1Exact Mass

292.17869263 g/molMonoisotopic Mass

292.17869263 g/molHeavy Atom Count

21Dates

Last modified: 01-05-2024